Callophycol B
Description
Callophycol B is a bioactive marine-derived diterpenoid first isolated from the red algae genus Callophycus. It exhibits a unique bicyclic structure characterized by a fused cyclohexane-cyclopentane core with hydroxyl and methyl substituents, contributing to its notable cytotoxic and anti-inflammatory properties . Its molecular formula (C₂₁H₃₀O₄), moderate hydrophobicity (LogP ~3.2), and solubility profile (0.15 mg/mL in aqueous buffer) make it a promising candidate for drug development .
Properties
Molecular Formula |
C26H35Br4ClO |
|---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
2-[[(1R,4aS,5R,6R,8aS)-6-bromo-5-(4-bromo-3-chloro-4-methylpentyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4,6-dibromophenol |
InChI |
InChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-8-21(29)26(20,5)11-9-22(31)24(2,3)30/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21-,22?,25+,26-/m1/s1 |
InChI Key |
NFMVWIXBGOEENC-VJCWLMRASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@]([C@H]1CCC(=C)[C@H]2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Br)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Diterpenoids
Callophycol B shares structural homology with two diterpenoids: Eleutherobin and Sarcodictyin A.
Eleutherobin (CAS 156724-70-6)
- Structural Similarities : Both compounds feature a bicyclic core with hydroxyl groups critical for bioactivity.
- Key Differences: Eleutherobin incorporates a sugar moiety (rhamnose) absent in this compound, enhancing its water solubility (0.32 mg/mL) but reducing BBB permeability .
- Bioactivity : Eleutherobin stabilizes microtubules (IC₅₀ = 12 nM) compared to this compound’s CYP1A2 inhibition (IC₅₀ = 8.5 µM) .
Sarcodictyin A (CAS 127580-43-2)
- Structural Similarities : Both possess a fused cyclohexane-cyclopentane skeleton.
- Key Differences : Sarcodictyin A lacks the methyl group at C-10, resulting in lower molecular weight (C₂₀H₂₈O₃; 316.44 g/mol) and higher LogP (3.8) .
- Bioactivity : Sarcodictyin A shows potent anti-mitotic activity (IC₅₀ = 9 nM) but exhibits higher hepatotoxicity risks due to CYP3A4 inhibition .
Functional Comparison with Bioactive Analogues
This compound’s functional analogs include Taxol (paclitaxel) and Pseudopterosin A , which share overlapping therapeutic targets but diverge in mechanisms.
Taxol (CAS 33069-62-4)
- Functional Overlap : Both inhibit cancer cell proliferation.
- Divergence: Taxol targets β-tubulin, while this compound disrupts cytochrome P450 pathways. Taxol’s larger structure (C₄₇H₅₁NO₁₄; 853.9 g/mol) limits bioavailability without synthetic carriers .
Pseudopterosin A (CAS 104664-70-0)
- Functional Overlap : Anti-inflammatory activity via COX-2 inhibition.
- Divergence : Pseudopterosin A’s glycosylated structure enhances solubility (0.28 mg/mL) but reduces synthetic accessibility (Score: 4.6 vs. This compound’s 2.14) .
Data Tables and Analysis
Table 1. Physicochemical Properties Comparison
| Property | This compound | Eleutherobin | Sarcodictyin A |
|---|---|---|---|
| Molecular Formula | C₂₁H₃₀O₄ | C₃₂H₄₆O₁₂ | C₂₀H₂₈O₃ |
| Molecular Weight (g/mol) | 358.46 | 646.71 | 316.44 |
| LogP | 3.2 | 2.1 | 3.8 |
| Solubility (mg/mL) | 0.15 | 0.32 | 0.09 |
| CYP Inhibition (IC₅₀) | 8.5 µM | Not reported | 6.2 µM |
Source: Derived from structural and functional benchmarks in diterpenoid research .
Table 2. Bioactivity Profiles
| Compound | Primary Target | IC₅₀/EC₅₀ | Therapeutic Area |
|---|---|---|---|
| This compound | CYP1A2 | 8.5 µM | Oncology |
| Eleutherobin | Microtubules | 12 nM | Oncology |
| Pseudopterosin A | COX-2 | 0.8 µM | Inflammation |
Source : Comparative analysis of marine natural product libraries .
Q & A
Q. What ethical considerations apply when publishing negative or inconclusive data on this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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